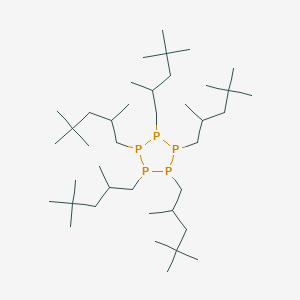
Pentakis(2,4,4-trimethylpentyl)pentaphospholane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentakis(2,4,4-trimethylpentyl)pentaphospholane is a complex organophosphorus compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pentaphospholane core substituted with five 2,4,4-trimethylpentyl groups, making it a subject of interest in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentakis(2,4,4-trimethylpentyl)pentaphospholane typically involves the reaction of a pentaphospholane precursor with 2,4,4-trimethylpentyl halides under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the substitution process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pentakis(2,4,4-trimethylpentyl)pentaphospholane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to its phosphine form.
Substitution: The 2,4,4-trimethylpentyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halides for substitution reactions. The reactions are typically conducted under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Pentakis(2,4,4-trimethylpentyl)pentaphospholane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism by which Pentakis(2,4,4-trimethylpentyl)pentaphospholane exerts its effects involves its ability to coordinate with metal ions and other molecules. This coordination can influence various molecular pathways and reactions, making it a versatile tool in both research and industrial applications. The specific molecular targets and pathways depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate
- Tetrakis(2,4,4-trimethylpentyl)phosphonium chloride
Uniqueness
Pentakis(2,4,4-trimethylpentyl)pentaphospholane stands out due to its pentaphospholane core, which provides unique coordination properties compared to other similar compounds. This makes it particularly useful in applications requiring specific molecular interactions and stability under various conditions .
Propriétés
Numéro CAS |
189294-68-6 |
|---|---|
Formule moléculaire |
C40H85P5 |
Poids moléculaire |
721.0 g/mol |
Nom IUPAC |
1,2,3,4,5-pentakis(2,4,4-trimethylpentyl)pentaphospholane |
InChI |
InChI=1S/C40H85P5/c1-31(21-36(6,7)8)26-41-42(27-32(2)22-37(9,10)11)44(29-34(4)24-39(15,16)17)45(30-35(5)25-40(18,19)20)43(41)28-33(3)23-38(12,13)14/h31-35H,21-30H2,1-20H3 |
Clé InChI |
PCEVUEQMAUOLGX-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)(C)C)CP1P(P(P(P1CC(C)CC(C)(C)C)CC(C)CC(C)(C)C)CC(C)CC(C)(C)C)CC(C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Heptanal, 2-[(4-methoxyphenyl)methoxy]-, (2S)-](/img/structure/B15165371.png)
![N-tert-Butyl-N-{[(diethylboranyl)(ethyl)amino]sulfanyl}-1,1-diethylboranamine](/img/structure/B15165385.png)
![3-Buten-2-one, 3-[(acetyloxy)(4-chlorophenyl)methyl]-](/img/structure/B15165392.png)
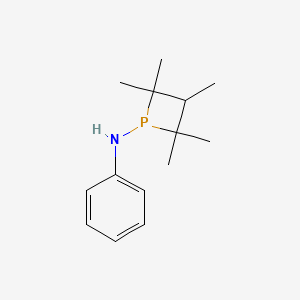

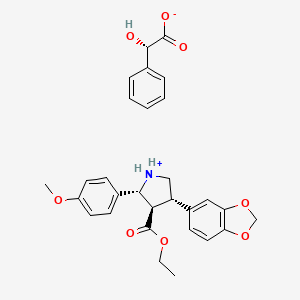
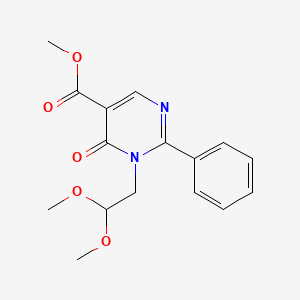
![2-[(3-Cyano-6-methoxy-2-quinolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B15165426.png)
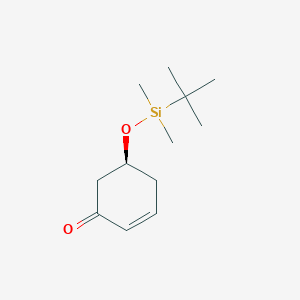
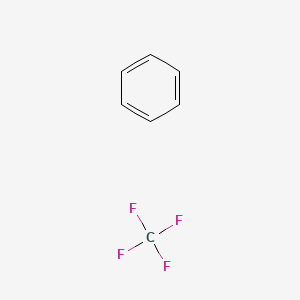
![2-amino-5-hydroxy-4-(4-methoxyphenyl)-7-methyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15165440.png)
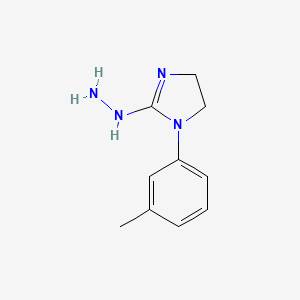
![(2R)-3-{[tert-Butyl(diphenyl)silyl]oxy}-2-methoxypropan-1-ol](/img/structure/B15165459.png)
![5-Methyl-6,6-diphenyl-7-oxa-2-selenabicyclo[3.2.0]hept-3-ene](/img/structure/B15165460.png)
